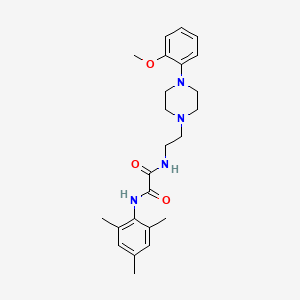

![molecular formula C20H13ClFN3OS B2471738 N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide CAS No. 941926-03-0](/img/structure/B2471738.png)

N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

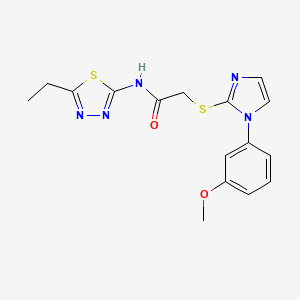

“N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound that likely contains a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazole derivatives have been studied for their diverse biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Compounds structurally related to N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. These compounds exhibit significant inhibitory effects on tumor growth and angiogenesis, demonstrating their potential in cancer therapy. One such compound, BMS-605541, has shown robust efficacy in human lung and colon carcinoma xenograft models, suggesting its utility in cancer treatment protocols (Borzilleri et al., 2006).

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibition

Research into similar benzothiazole derivatives has revealed their effectiveness as dual inhibitors of PI3Kα and mTOR, key components in cell signaling pathways involved in cancer progression. These compounds have been optimized to improve metabolic stability, offering insights into the development of more efficacious cancer therapeutics (Stec et al., 2011).

Antimicrobial Activity

Derivatives of benzothiazole, including those incorporating pyridinylmethyl motifs, have been synthesized and evaluated for their antimicrobial properties. Some compounds have demonstrated good to moderate activity against various bacterial and fungal strains, including Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antimicrobial agents (Anuse et al., 2019).

Anticancer Activity

The exploration of fluoro-substituted benzothiazole derivatives has led to the identification of compounds with notable anticancer activity. Studies on benzopyran derivatives have shown significant activity against various cancer cell lines at low concentrations, suggesting a promising avenue for the development of new anticancer drugs (Hammam et al., 2005).

Cytotoxicity and Cancer Cell Line Inhibition

Research on cyclic systems within the benzamide class, including thiadiazolo[2,3-a]pyridine derivatives and their copper(II) complexes, has shown significant cytotoxicity against various human cancer cell lines. These findings emphasize the potential of such compounds in cancer therapy, particularly in targeting breast cancer and prostate adenocarcinoma cell lines (Adhami et al., 2014).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been shown to have antibacterial and anti-inflammatory properties, suggesting potential targets could be bacterial cells and inflammation-related enzymes such as cyclooxygenase (COX).

Mode of Action

Related compounds have been shown to exhibit antibacterial activity by interacting with cell-penetrating peptides . In the context of anti-inflammatory activity, similar compounds have shown inhibitory activity against COX-1 .

Biochemical Pathways

Given the potential anti-inflammatory activity, it may be involved in the arachidonic acid pathway, where it could inhibit the cox enzymes, thereby reducing the production of pro-inflammatory prostaglandins .

Result of Action

Based on the potential antibacterial and anti-inflammatory activities, it could lead to the death of bacterial cells and reduction of inflammation , respectively.

properties

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClFN3OS/c21-16-8-4-9-17-18(16)24-20(27-17)25(12-15-7-1-2-10-23-15)19(26)13-5-3-6-14(22)11-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQJKEYBJOCIHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2471655.png)

![N-(3-acetylphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2471656.png)

![(5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride](/img/structure/B2471659.png)

![7,8-dimethoxy-3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2471660.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2471665.png)

![N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide](/img/structure/B2471666.png)

![5-(2-methylbenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2471671.png)

![Ethyl 4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B2471676.png)